4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone
Description
4-[(2-Fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone is a heterocyclic compound featuring a five-membered oxazolone core (containing oxygen and nitrogen) substituted with a 2-fluorophenyl group at the 4-position and a methyl group at the 2-position. Oxazolones are versatile intermediates in organic synthesis and exhibit diverse biological and material science applications due to their electron-rich structure . The fluorine atom and methyl substituent in this compound likely influence its electronic properties, solubility, and binding interactions compared to analogs .
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-4-2-3-5-9(8)12/h2-6H,1H3 |
InChI Key |
JIDVSXGXSILSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2F)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone typically involves the condensation of 2-fluorobenzaldehyde with 2-methyl-4-oxazolone under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group and oxazolone ring are believed to play crucial roles in its biological activity. The exact molecular targets and pathways involved are still under investigation, but it is thought that the compound may interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Oxazolone Derivatives
Key Observations :
- 4-Position : Electron-withdrawing fluorine (target) may increase electrophilicity compared to methoxy or chlorophenyl analogs, influencing biological interactions .
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
Key Trends :
Electrochemical Properties :
- Triazine-linked oxazolones (e.g., CBOZ (5)) display HOMO/LUMO values of -5.87/-2.85 eV, suitable for organic electronics. The target’s fluorine substituent may lower LUMO energy, enhancing electron-accepting capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
